molecular formula C11H15NO4 B182989 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione CAS No. 70912-53-7

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione

Cat. No. B182989
CAS RN: 70912-53-7
M. Wt: 225.24 g/mol
InChI Key: ZYKNYWCWVJXHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is not fully understood. However, it is believed that it acts as a nucleophile and a carbonyl activator. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can react with a variety of electrophiles, such as alkyl halides, acyl halides, and imines, to form new carbon-carbon or carbon-nitrogen bonds. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product.

Biochemical And Physiological Effects

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been used in the synthesis of compounds that have shown biological activity, such as antiviral, anti-inflammatory, and anticancer agents.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments. It is a versatile and easy-to-use building block that can be used in a variety of reactions. It has a high yield and purity, which makes it ideal for large-scale synthesis. However, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has some limitations. It is sensitive to moisture and air, and it can decompose under acidic or basic conditions. Therefore, it should be stored in a dry and air-free environment.

Future Directions

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several potential future directions. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It can also be used in the development of new synthetic methodologies. In addition, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be modified to improve its reactivity and selectivity. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid and its potential applications in various fields.
Conclusion:
In conclusion, 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid is a versatile organic compound that has been widely used in various scientific research applications. It is a building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid acts as a nucleophile and a carbonyl activator, and it can react with a variety of electrophiles to form new carbon-carbon or carbon-nitrogen bonds. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid in various fields.

Synthesis Methods

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has been widely used in various scientific research applications. It has been used as a building block in the synthesis of pharmaceuticals, such as antiviral agents, anti-inflammatory agents, and anticancer agents. 2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione's acid has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of materials, such as polymers and liquid crystals.

properties

CAS RN

70912-53-7

Product Name

2,2-Dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2,2-dimethyl-5-piperidin-2-ylidene-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H15NO4/c1-11(2)15-9(13)8(10(14)16-11)7-5-3-4-6-12-7/h12H,3-6H2,1-2H3

InChI Key

ZYKNYWCWVJXHIW-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=C2CCCCN2)C(=O)O1)C

Origin of Product

United States

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